molecular formula C17H19N5O2 B3016316 6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-90-0

6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3016316
CAS No.: 946357-90-0
M. Wt: 325.372
InChI Key: NUQSWKBZRUTYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method involves a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of recyclable catalysts and environmentally benign reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and antibacterial agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer specific pharmacological properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-(pyridin-4-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-12-10-20-15-13(16(23)22(3)17(24)21(15)2)14(12)19-9-11-5-7-18-8-6-11/h5-8,10H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQSWKBZRUTYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CC=NC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.